Benzyl-d7 Paraben

Descripción

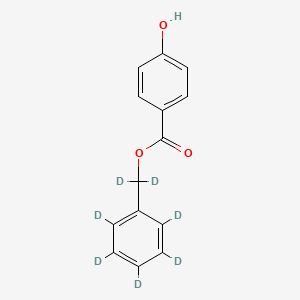

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl] 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2/i1D,2D,3D,4D,5D,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZDKDIOPSPTBH-DMCBOUTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])OC(=O)C2=CC=C(C=C2)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Isotopic Labeling in Contemporary Chemical Analysis

Isotopic labeling is a technique that allows researchers to tag and trace molecules through various chemical and biological processes. silantes.comstudysmarter.co.ukcreative-proteomics.com By substituting an element with its stable isotope, such as replacing hydrogen with deuterium (B1214612), scientists can create a version of a molecule that is chemically identical to its natural counterpart but has a different mass. longdom.orgpubcompare.ai This mass difference is the key to its utility.

The primary application of isotopic labeling lies in its ability to serve as a tracer. gwadi.orgslideshare.net In fields ranging from metabolomics to environmental science, labeled compounds enable the tracking of molecules within biological systems, helping to unravel complex metabolic pathways and understand gene expression. silantes.comlongdom.org For instance, by introducing a labeled compound into a cell, researchers can follow its journey and identify its breakdown products, providing invaluable insights into cellular processes. silantes.com

Furthermore, isotopic labeling is instrumental in mass spectrometry, a technique that sorts ions based on their mass-to-charge ratio. longdom.org The distinct mass of an isotopically labeled compound allows it to be easily distinguished from its unlabeled counterpart in a mass spectrum, facilitating precise identification and quantification. longdom.orgclearsynth.com

Foundational Role of Deuterated Internal Standards in Quantitative Analytical Chemistry

In quantitative analysis, the goal is to determine the exact amount of a substance within a sample. This can be challenging due to variations in sample preparation, instrument response, and matrix effects, where other components in the sample interfere with the measurement. clearsynth.commonadlabtech.com Deuterated internal standards are a cornerstone of modern analytical chemistry for overcoming these challenges. clearsynth.com

An internal standard is a known quantity of a compound added to a sample before analysis. wikipedia.orgscioninstruments.com By comparing the analytical signal of the target analyte to the signal of the internal standard, researchers can correct for variations that occur during the analytical process. monadlabtech.comscioninstruments.com Deuterated compounds are ideal internal standards because they are chemically identical to the analyte of interest, meaning they behave similarly during extraction, chromatography, and ionization. pubcompare.aiscioninstruments.com However, their increased mass allows them to be separately detected by a mass spectrometer. longdom.org

The use of deuterated internal standards significantly enhances the precision and accuracy of quantitative analysis. clearsynth.com They are crucial for:

Calibration: Acting as reliable reference points to calibrate instruments and reduce measurement errors. clearsynth.com

Quantitative Analysis: Enabling the accurate determination of an analyte's concentration by comparing its response to the known concentration of the internal standard. clearsynth.com

Compensation for Matrix Effects: Correcting for interferences from other compounds in the sample. clearsynth.com

Method Validation: Ensuring the analytical method is robust and reliable. clearsynth.com

Contextualizing Benzyl D7 Paraben Within the Broader Landscape of Paraben Research and Isotopic Tracers

Methodological Approaches for Deuterium (B1214612) Incorporation into Organic Molecules

The introduction of deuterium into organic molecules can be achieved through several synthetic strategies, broadly categorized into hydrogen-deuterium (H/D) exchange reactions, reduction with deuterated reagents, and synthesis from pre-deuterated building blocks snnu.edu.cnbeilstein-journals.org. For the specific case of a C6D5CD2- moiety, methods targeting both aromatic ring deuteration and benzylic deuteration are employed.

Aromatic Ring Deuteration (C6D5): Deuteration of aromatic rings is commonly achieved via catalytic hydrogen-deuterium exchange using transition metals like platinum (Pt), palladium (Pd), iridium (Ir), and ruthenium (Ru) in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterium gas (D2) snnu.edu.cnCurrent time information in Bangalore, IN.oup.comgoogle.comcdnsciencepub.com. For instance, phenol (B47542) derivatives can undergo complete deuteration of the aromatic ring using Pt/C catalysts with D2O under mild conditions oup.com. Acid-catalyzed exchange, using reagents like deuterium sulfate (B86663) (D2SO4) or deuterium chloride (DCl), has also been utilized for deuterating benzene (B151609) derivatives cdnsciencepub.com. More recently, metal-free catalytic systems employing D2O as the deuterium source have emerged, offering greener alternatives beilstein-journals.orgorganic-chemistry.org. Photochemical methods are also being explored for the deuteration of aromatic systems rsc.org.

Benzylic Deuteration (CD2): The incorporation of deuterium at the benzylic position (e.g., the methylene (B1212753) group) can be accomplished through various routes. Reduction of carbonyl compounds or halides using deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD4) or sodium borodeuteride (NaBD4) is a classical approach snnu.edu.cn. Catalytic methods are highly effective for benzylic deuteration, often involving Pd/C catalysts with D2O or D2 researchgate.netresearchgate.net. Other transition metal catalysts, including ruthenium and iridium complexes, as well as cesium amide catalysts, have demonstrated high efficiency and selectivity for benzylic C-H deuteration with D2 gas snnu.edu.cnresearchgate.netacs.orgacs.orgthieme-connect.comresearchgate.netthieme-connect.com. For example, samarium iodide (SmI2) can mediate the single-electron transfer reductive deuteration of aromatic esters to yield deuterated benzyl (B1604629) alcohols thieme-connect.com.

Synthesis of Deuterated Benzyl Precursors: The preparation of deuterated benzyl precursors, such as benzyl-d7 bromide, is a prerequisite for synthesizing this compound. These precursors can be synthesized from deuterated toluene (B28343) or benzyl alcohol google.comgoogle.comnih.gov. Direct synthesis from isotope-labeled benzene rings is also feasible, often involving reactions with reagents like paraformaldehyde and hydrobromic acid in the presence of deuterated benzene google.com.

Spectroscopic Techniques for Isotopic Purity Assessment and Structural Elucidation of this compound

Confirming the successful incorporation of deuterium and assessing the isotopic purity of this compound relies heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for structural elucidation and verifying the positions of deuterium incorporation.

²H NMR Spectroscopy: This technique directly detects the deuterium nuclei, providing definitive information about the location of the deuterium atoms within the molecule. The presence of signals in the ²H NMR spectrum at positions corresponding to the expected deuteration sites in the benzyl group confirms the successful incorporation rsc.orgrsc.org.

¹³C NMR Spectroscopy: Deuterium substitution can influence ¹³C NMR spectra through secondary deuterium isotope effects, causing slight chemical shift changes and splitting (C-D coupling) at the deuterated carbons and nearby carbons. These effects can aid in confirming the deuteration pattern rsc.org.

Table 1: Expected ¹H NMR Spectral Features for Benzyl-d7 Moiety vs. Non-Deuterated Analog

| Moiety/Protons | Non-Deuterated Benzyl (C6H5CH2-) | Benzyl-d7 (C6D5CD2-) | Paraben Core (e.g., Methyl 4-hydroxybenzoate) |

| Aromatic Protons (C6H5) | ~7.2-7.4 ppm (5H) | Absent/Trace | ~6.9 ppm (2H), ~7.8 ppm (2H) |

| Benzylic Protons (CH2) | ~4.5 ppm (2H) | Absent/Trace | N/A |

| Methyl Ester (CH3) | N/A | N/A | ~3.8 ppm (3H) |

| Phenolic OH | Variable (1H) | Variable (1H) | Variable (1H) |

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and assessing isotopic enrichment.

Molecular Ion Peak: The molecular ion peak in MS will be shifted by 7 mass units (Da) for this compound compared to its non-deuterated counterpart, reflecting the replacement of seven hydrogen atoms with deuterium. High-resolution MS (HRMS) provides precise mass measurements, allowing for the confirmation of the elemental composition and the degree of isotopic enrichment rsc.orgresearchgate.netrsc.orgselcia.comresearchgate.net.

Fragmentation Patterns: The fragmentation of the deuterated molecule will also be altered, with fragments containing the C6D5CD2- moiety appearing at higher masses, providing additional evidence for the location of the deuterium atoms rsc.org.

Isotopic Purity Determination: MS is the primary technique for quantifying isotopic purity. By analyzing the relative abundances of isotopologs (e.g., M, M+1, ..., M+7), the percentage of deuterium incorporation can be accurately determined. Specialized software, such as DGet!, can assist in deconvoluting isotopic interferences and calculating purity rsc.orgresearchgate.netrsc.orgresearchgate.net.

Quantification of Paraben Analogs in Complex Matrices Using this compound as an Internal Standard

This compound is employed as an internal standard for the accurate quantification of various paraben analogs in diverse and complex sample matrices. Its application spans environmental monitoring, biological sample analysis, and quality control of consumer products.

While direct studies explicitly detailing the use of this compound for quantifying parabens in biological matrices like urine, blood, or tissue samples are not extensively documented in the provided search results, the general principles of IDMS strongly support its applicability. Deuterated parabens, in general, are recognized as highly effective internal standards for bioanalysis due to their ability to compensate for matrix effects prevalent in biological fluids core.ac.uknih.gov. Studies have shown the successful use of other deuterated parabens, such as propyl-d7 paraben or methyl-d4 paraben, as internal standards for paraben analysis in urine oup.comnih.govresearchgate.net. Given its chemical similarity to other parabens and its deuterated nature, this compound is theoretically well-suited for such applications, enabling precise quantification of parabens in biological extracts by correcting for sample losses and matrix interferences.

This compound has been demonstrably utilized as an internal standard in the analysis of environmental samples. In studies analyzing water samples, surrogate standards including this compound (BzP-d7) were added to water samples prior to extraction to aid in the quantification of parabens mdpi.com. Similarly, this compound has been identified as the internal standard substance in methods developed for the simultaneous determination of multiple parabens in soil samples researchgate.net. These applications underscore its utility in environmental monitoring, where accurate quantification of trace contaminants is essential, by mitigating variations introduced during complex extraction and clean-up procedures from matrices like water and soil mdpi.comresearchgate.net.

The application of this compound as an internal standard in food and pharmaceutical formulations is less explicitly detailed in the provided literature compared to environmental samples. While studies have reported the analysis of parabens in these matrices using various chromatographic techniques, they often employ unlabeled benzyl paraben as an internal standard jchr.org or utilize ¹³C-labeled standards sigmaaldrich.comshoko-sc.co.jp. However, companies like Cambridge Isotope Laboratories (CIL) offer this compound as a stable isotope standard for mass spectrometry applications, including pharmaceutical and personal care product analysis oaepublish.com, indicating its availability and potential use in these sectors. The principles of IDMS, which this compound embodies, are directly transferable to the quantification of parabens in food and pharmaceutical products to ensure accuracy and compensate for matrix effects inherent in these complex formulations.

Method Calibration Strategies and the Development of Robust Standard Curves Employing this compound

The development of robust calibration curves is fundamental to accurate quantitative analysis using internal standards like this compound. Calibration curves are typically generated by analyzing a series of solutions containing known concentrations of the target analytes along with a constant concentration of the internal standard sci-hub.secore.ac.uksigmaaldrich.comisotope.complos.org. The ratio of the analyte's signal to the internal standard's signal is then plotted against the analyte concentration.

For this compound, robust calibration curves are achieved when the deuterated standard exhibits similar extraction recovery, chromatographic retention, and ionization efficiency as the native parabens it is used to quantify sci-hub.secore.ac.uk. Studies utilizing this compound have involved adding it to samples prior to extraction, ensuring it undergoes the same analytical journey as the target parabens mdpi.comresearchgate.net. Calibration curves are often constructed using linear regression, with concentrations spanning a range relevant to the expected levels in the samples, for example, from 0.01 to 500 μg/L for water samples mdpi.com or specific ranges for soil analysis researchgate.net. The use of a matched stable isotope standard like this compound helps to linearize the response and minimize the impact of variability, leading to reliable and reproducible results sci-hub.secore.ac.ukgoogle.com.

Compound List

this compound

Benzyl paraben

Methyl paraben

Ethyl paraben

Propyl paraben

Butyl paraben

Heptyl paraben

Isopropyl paraben

Isobutyl paraben

p-Hydroxybenzoic acid (PHBA)

4-Hydroxybenzoic acid phenylmethyl-d7 ester

4-(Benzyloxy-d7-carbonyl)phenol

4-Hydroxybenzoic acid benzyl-d7 ester

Benzyl-d7 4-hydroxybenzoate

Benzyl-d7 4-hydroxylbenzoate

Benzyl-d7 Parasept

Benzyl-d7 Tegosept-d7

NSC 8080-d7

Nipabenzyl-d7

Parosept-d7

Solbrol Z-d7

Methyl-d4 paraben

Ethyl-d5 paraben

Propyl-d7 paraben

Butyl-d9 paraben

p-Hydroxybenzoic acid-d4

Methyl paraben-d4

Propyl paraben-13C6

Butyl paraben-13C6

Benzyl paraben-d9 (BzP-d7)

Advanced Analytical Methodologies Employing Benzyl D7 Paraben

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Applications

LC-MS and its faster counterpart, UHPLC-MS, are the cornerstones of modern paraben analysis, offering high throughput, sensitivity, and specificity. The use of deuterated internal standards like Benzyl-d7 Paraben is integral to these methods for robust quantification.

The effectiveness of LC-MS/MS analysis hinges on the precise tuning of ionization source parameters and the selection of optimal Multiple Reaction Monitoring (MRM) transitions. For this compound, as with other deuterated standards, optimization aims to maximize signal intensity and maintain a stable ionization profile that closely matches that of the target analyte.

Electrospray Ionization (ESI) parameters, including capillary voltage, nebulizer gas flow and pressure, and drying gas temperature and flow rate, are critical for efficient ionization. Studies often employ Design of Experiments (DoE) approaches to systematically optimize these parameters, ensuring consistent ionization of both the analyte and the internal standard chromatographyonline.com. For instance, capillary voltage might be set in the range of 2000–4000 V, nebulizer gas pressure between 10–50 psi, and drying gas flow rates between 4–12 L/min, with temperatures typically ranging from 200–340 °C, depending on the specific instrument and ionization mode (positive or negative) chromatographyonline.com. This compound, like other parabens, often ionizes effectively in negative ion mode nih.govugr.esnih.gov.

Multiple Reaction Monitoring (MRM) involves monitoring specific precursor-to-product ion transitions. For quantitative analysis, two or more transitions are typically monitored for each analyte and its internal standard to ensure specificity and reliability ugr.esscielo.brscielo.br. The selection of optimal precursor and product ions, along with collision energies (CE) and fragmentor voltages, is crucial for maximizing sensitivity and minimizing interference. For example, a study on parabens used transitions such as m/z 151 > 92 for methylparaben and corresponding transitions for its deuterated analogue scielo.br. While specific transitions for this compound are not universally published across all studies, a common practice is to identify the most abundant fragment ions resulting from the collision-induced dissociation of the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS), particularly in the MRM or Selected Reaction Monitoring (SRM) mode, provides exceptional selectivity and sensitivity for paraben analysis. This technique allows for the simultaneous detection and quantification of multiple parabens and their deuterated internal standards by monitoring specific, characteristic ion transitions nih.govnih.govscielo.brmdpi.comnih.govnih.govchromatographyonline.commdpi.com.

The process involves isolating the precursor ion of the target analyte (or internal standard) in the first mass analyzer, fragmenting it in a collision cell, and then detecting specific product ions in the second mass analyzer. This two-stage mass filtering significantly reduces the chemical and matrix background, enabling the detection of parabens at very low concentrations (e.g., ng/mL or ng/L levels) scielo.brnih.govnih.govmdpi.com. The use of this compound as an internal standard in MS/MS methods ensures that any variations in sample preparation, extraction efficiency, or ionization efficiency that affect the analyte will also affect the internal standard in a similar manner, leading to more accurate quantification nih.govnih.gov. For instance, the method described in scielo.br utilized deuterated internal standards for each paraben, with specific SRM transitions defined for both the analytes and their standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches with Deuterated Standards

GC-MS is another widely employed technique for paraben analysis, often requiring derivatization to improve volatility and thermal stability. Deuterated standards, including this compound, are also valuable in GC-MS methods for similar reasons as in LC-MS.

Sample preparation for GC-MS analysis of parabens typically involves extraction from the sample matrix, followed by derivatization and cleanup. This compound is added at the beginning of the sample preparation process to account for any losses or variations throughout these steps.

Common extraction solvents include methanol, acetonitrile, or mixtures thereof f-cdn.comresearchgate.netrjstonline.comnih.gov. Techniques like Solid-Phase Extraction (SPE) nih.govf-cdn.comcore.ac.uk, Solid-Phase Microextraction (SPME) f-cdn.comresearchgate.netnih.gov, and liquid-liquid extraction (LLE) are frequently used for sample cleanup and pre-concentration.

Derivatization is often necessary to convert the polar parabens into more volatile and thermally stable derivatives suitable for GC analysis. Common derivatization reagents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) researchgate.netrjstonline.com, acetic anhydride (B1165640) nih.gov, or propionic anhydride researchgate.net. These reactions are often performed "in-situ" or within the syringe just prior to injection, streamlining the analytical workflow nih.govresearchgate.netscispace.com. For example, a study utilizing stir-bar sorptive extraction (SBSE) coupled with GC-MS employed in-situ derivatization with acetic anhydride under alkaline conditions nih.gov. Another approach involved dispersive liquid-liquid microextraction (DLLME) combined with in-situ derivatization using propionic anhydride researchgate.net.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Parabens

| Derivatization Reagent | Common Application/Reference |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | researchgate.net, rjstonline.com |

| Acetic Anhydride | nih.gov |

| Propionic Anhydride | researchgate.net |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | scispace.com |

Integration of Emerging Chromatographic and Spectrometric Techniques (e.g., Solid-Phase Microextraction coupled with Ion Mobility Spectrometry)

Emerging analytical techniques are continuously being developed to offer faster, more sensitive, and more selective analyses. Solid-Phase Microextraction (SPME) coupled with Ion Mobility Spectrometry (IMS) represents one such advancement, and this compound can be integrated into these methods.

SPME is a solvent-free extraction technique where analytes are adsorbed onto a coated fiber, which is then desorbed directly into the IMS instrument researchgate.netnih.govacs.orgnih.gov. IMS separates ions based on their size, shape, and charge as they drift through an electric field, providing rapid separation and detection. This technique has been successfully applied to the simultaneous detection and quantitation of parabens researchgate.netacs.orgnih.gov. In these applications, Benzyl (B1604629) paraben itself has been used as an internal standard researchgate.net, implying that this compound would be equally suitable for enhancing quantitative accuracy. The direct interfacing of SPME to IMS allows for rapid analysis, with separation of parabens occurring in milliseconds researchgate.netnih.gov.

Compound List

Role of Benzyl D7 Paraben in Environmental and Biological Tracing Studies

Elucidation of Paraben Transformation Pathways and Product Formation through Isotopic Tracers

Isotopically labeled compounds, such as Benzyl-d7 Paraben, are indispensable for understanding how parabens degrade and what byproducts are formed in various environmental and biological systems. The incorporation of deuterium (B1214612) (d7) into the benzyl (B1604629) paraben molecule allows for its distinct identification and quantification alongside unlabeled parabens. This is particularly crucial when studying complex degradation pathways, where numerous transformation products may arise.

Research utilizing deuterated parabens, including benzyl paraben analogs, has focused on identifying metabolites and degradation products. Studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) often use deuterated parabens as internal standards to accurately quantify parent compounds and their transformation products nih.govscielo.br. These labeled standards help correct for variations in sample preparation and instrument response, thereby improving the accuracy of identifying and quantifying low-level transformation products clearsynth.com. By comparing the mass-to-charge ratios of labeled and unlabeled compounds, researchers can confirm the identity of metabolites and trace the specific pathways of paraben breakdown in environmental samples like water or in biological matrices such as urine nih.govcdc.gov. The synthesis of labeled parabens, including those with deuterium or carbon-13, is an active area of research to provide researchers with a comprehensive suite of analytical standards for detailed pathway elucidation researchgate.net.

Assessment of Paraben Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Systems

The environmental fate and transport of parabens are significant areas of study due to their widespread use and potential ecological impact. This compound, as a stable isotope-labeled analog, plays a vital role in tracking the movement and persistence of parabens in aquatic and terrestrial environments.

Studies have employed deuterated parabens as internal standards in the analysis of environmental samples, such as urban waters, to quantify paraben concentrations and understand their distribution scielo.br. The use of deuterated standards in techniques like online solid-phase extraction-liquid chromatography tandem mass spectrometry (SPE-LC-MS/MS) allows for the accurate determination of paraben levels, even in complex matrices where matrix effects can interfere with quantification scielo.br. By spiking samples with this compound, researchers can establish precise calibration curves and correct for any sample loss or enhancement during extraction and analysis, leading to improved accuracy scielo.brclearsynth.com. This enables a more accurate assessment of paraben concentrations in surface waters and wastewater effluents, providing insights into their environmental persistence and transport mechanisms scielo.brindustrialchemicals.gov.au. While direct studies using this compound specifically for transport mechanisms might be limited, the general application of deuterated parabens in environmental monitoring provides the foundational methodology for such assessments.

Investigation of Paraben Metabolomics and Biotransformation Kinetics using Deuterated Analogs

Investigating the metabolomics and biotransformation kinetics of parabens in biological systems is crucial for understanding human exposure and the body's response. Deuterated analogs, including this compound, are instrumental in these studies, serving as reliable internal standards for quantitative analysis.

In human biomonitoring studies, such as those analyzing paraben metabolites in urine, deuterated parabens are used to ensure the accuracy of measurements nih.govcdc.govnih.gov. The process typically involves enzymatic deconjugation of parabens from biological samples, followed by analysis using LC-MS/MS nih.govnih.gov. The addition of stable isotope-labeled internal standards like this compound (or other deuterated parabens) allows researchers to accurately quantify the concentrations of parent parabens and their metabolites nih.govmdpi.comclearsynth.com. This is essential for understanding individual exposure levels and the kinetics of how the body processes these compounds nih.gov. For example, studies have used deuterated parabens to determine urinary concentrations of various parabens, providing data on exposure levels and potential differences between demographic groups nih.govnih.gov. The precise quantification enabled by deuterated standards is fundamental to building accurate metabolic profiles and determining biotransformation rates.

Table 1: Representative Analytical Performance Metrics in Studies Utilizing Deuterated Paraben Standards

| Metric | Range / Value | Reference(s) | Notes |

| Limits of Quantification (LOQ) | 0.1 to 0.5 μg/L (urine) | nih.gov | For methyl, ethyl, n-/isopropyl, n-/isobutyl, and benzyl paraben. |

| 0.1 - 2.3 ng/mL (urine) | cdc.gov | For various phenols including parabens. | |

| Methyl/Ethyl paraben: 0.5 μg/L | nih.gov | For urine samples. | |

| Propyl/Butyl paraben: 0.2 μg/L | nih.gov | For urine samples. | |

| Accuracy (Relative Recovery) | 95-132% | nih.gov | Demonstrated in urine sample analysis. |

| 82-119% | rsc.org | For spiked gel material analysis. | |

| Precision (Coefficient of Variation - CV) | Intra- and interday: 0.9-14.5% | nih.gov | Observed in urine sample analysis. |

| For quality control levels: ≤ 15% | nih.gov | For urine sample analysis. | |

| Matrix Effects Correction | Enabled by internal standards | scielo.brclearsynth.com | Deuterated standards help correct for interference in complex sample matrices, ensuring precise measurements. |

| Overall Method Performance | ng L⁻¹ limits with good accuracy and precision | scielo.br | Achieved in urban water analysis using SPE-LC-MS/MS with deuterated internal standards. |

Quality Assurance and Method Validation Frameworks in Analytical Chemistry

Comprehensive Method Validation Principles with Benzyl-d7 Paraben as an Internal Standard

Method validation is a systematic process that confirms an analytical method is suitable for its intended use. researchgate.net The use of an internal standard, such as this compound, is a common practice to improve the accuracy and precision of quantitative analysis. mdpi.com An internal standard is a compound with similar physicochemical properties to the analyte, added in a constant amount to all samples, standards, and blanks. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response.

Accuracy refers to the closeness of a measured value to a standard or known true value, while precision represents the closeness of two or more measurements to each other. nih.gov In the context of paraben analysis, this compound is used as an internal standard to enhance both accuracy and precision. By adding a known concentration of this compound to each sample, any variations in the analytical procedure, such as extraction efficiency or injection volume, will affect both the analyte and the internal standard similarly. This allows for a more accurate quantification of the target parabens.

For instance, in a study validating a method for the determination of methylparaben in infant formulae, the average recoveries ranged from 88% to 108%, indicating good accuracy. nih.gov The precision of a method is typically expressed as the relative standard deviation (RSD) of a series of measurements. A low RSD value indicates high precision. In the same study, the within-day and between-day RSDs were 0.29–1.94% and 0.84–2.18%, respectively, demonstrating good reproducibility. nih.gov

The following table illustrates typical accuracy and precision data from a hypothetical method validation for paraben analysis using this compound as an internal standard.

Accuracy and Precision Data for Paraben Analysis

| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |

|---|---|---|---|---|

| Methylparaben | 1.0 | 0.98 | 98.0 | 2.1 |

| Ethylparaben | 1.0 | 1.02 | 102.0 | 1.8 |

| Propylparaben | 1.0 | 0.99 | 99.0 | 2.5 |

| Butylparaben | 1.0 | 1.01 | 101.0 | 2.3 |

| Benzylparaben | 1.0 | 0.97 | 97.0 | 2.0 |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov The determination of LOD and LOQ is a critical aspect of method validation, as it defines the sensitivity of the analytical method.

The table below provides a summary of typical LOD and LOQ values for various parabens in a validated analytical method.

LOD and LOQ Values for Paraben Analysis

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|

| Methylparaben | 0.05 | 0.15 |

| Ethylparaben | 0.04 | 0.12 |

| Propylparaben | 0.03 | 0.10 |

| Butylparaben | 0.03 | 0.09 |

| Benzylparaben | 0.02 | 0.06 |

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. scielo.br The use of a deuterated internal standard like this compound, which has a slightly different mass-to-charge ratio than its non-deuterated counterpart, is particularly advantageous in mass spectrometry-based methods, ensuring high selectivity.

Linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte. nih.gov Calibration curves are constructed by plotting the response (e.g., peak area ratio of analyte to internal standard) against the concentration of the analyte. A linear relationship, typically with a correlation coefficient (R²) close to 1, indicates good linearity. mdpi.com For instance, a study on preservatives in suspension dosage forms showed linearity with R² values of 0.9976 and 0.9995 for methylparaben and propylparaben, respectively. ijrpr.com

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. mdpi.com Parameters that are often varied to test robustness include pH of the mobile phase, column temperature, and flow rate.

Integral Role of Deuterated Standards in Internal Quality Control (IQC) and External Quality Assurance (EQA) Programs for Paraben Analysis

Internal Quality Control (IQC) and External Quality Assurance (EQA) programs are essential for monitoring the performance of analytical laboratories and ensuring the reliability of their results. Deuterated standards, such as this compound, play a vital role in these programs.

In IQC , a laboratory uses control materials, often spiked with a known concentration of the analyte and the deuterated internal standard, to monitor the day-to-day performance of an analytical method. This helps to identify and correct for any systematic or random errors that may occur.

EQA , also known as proficiency testing, involves the analysis of samples provided by an external organization. The laboratory's results are then compared to the results of other participating laboratories. The use of a common deuterated internal standard like this compound among participating laboratories can help to normalize the results and provide a more accurate assessment of each laboratory's performance.

Adherence to International Guidelines and Standard Operating Procedures for Analytical Method Validation

The validation of analytical methods is governed by international guidelines and standards to ensure consistency and comparability of data across different laboratories and countries. Key organizations that provide such guidelines include the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the Food and Drug Administration (FDA), and the European Medicines Agency (EMA). edqm.eueuropa.eueuropa.eu

These guidelines outline the specific parameters that need to be evaluated during method validation, including accuracy, precision, specificity, linearity, range, LOD, LOQ, and robustness. researchgate.net They also provide recommendations on the experimental design and acceptance criteria for each parameter. Adherence to these guidelines is crucial for regulatory submissions and for ensuring the quality and integrity of analytical data. Standard Operating Procedures (SOPs) are developed based on these guidelines to ensure that analytical methods are performed consistently and correctly.

Future Directions and Emerging Research Avenues

Development of Novel Analytical Approaches and Instrumentation Leveraging Benzyl-d7 Paraben

The use of this compound as an internal standard is well-established in analytical chemistry, particularly for the quantification of its non-deuterated analog, Benzyl (B1604629) Paraben, in various complex matrices. nih.govnih.gov Future research is poised to build upon this foundation, focusing on the development of more sensitive, high-throughput, and matrix-tolerant analytical methods. Innovations in mass spectrometry (MS) and chromatography are at the forefront of this evolution.

Emerging trends include the coupling of ultra-high-performance liquid chromatography (UPLC) with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers. researchgate.net These technologies, in conjunction with this compound as an internal standard, will enable lower limits of detection and provide greater confidence in analyte identification through accurate mass measurements. This is particularly crucial for trace-level detection in environmental and biological samples where matrix effects can be significant. nih.gov

Furthermore, the development of novel sample preparation techniques that are both efficient and environmentally friendly is a key area of research. researchgate.net Techniques like ultrasound-assisted enzymatic hydrolysis and extraction-free cleanup steps are being optimized to reduce solvent consumption and sample handling time. nih.gov this compound will continue to be an indispensable tool in validating the accuracy and precision of these new methods.

The table below summarizes current and emerging analytical techniques where this compound serves as a critical component.

Table 1: Analytical Techniques Utilizing this compound

| Analytical Technique | Matrix | Role of this compound | Future Development Focus |

| GC-MS/MS | Personal Care Products | Internal Standard for quantification | Miniaturization of instruments, faster analysis times |

| UPLC-MS/MS (QqQ) | Human Urine | Internal Standard for quantification | Higher throughput, automation of sample preparation |

| UPLC-HRMS (QqTOF) | Human Urine | Internal Standard, aids in suspect screening | Post-acquisition data analysis, identification of unknown metabolites |

| HPLC-PDA | Pharmaceuticals, Cosmetics | (Potential for use as an internal standard) | Greener chromatography, reduced solvent use |

Expanding the Scope of Environmental Fate Modeling and Risk Assessment Utilizing Isotopic Tracers

Understanding the environmental fate and transport of parabens is critical for accurate ecological risk assessment. mdpi.com Isotopic tracers like this compound offer a powerful tool to study the degradation pathways and bioaccumulation of Benzyl Paraben in various environmental compartments, such as water, soil, and sediment. nih.gov

Future research will likely involve more sophisticated environmental fate models that incorporate isotope-specific data. mdpi.com By using this compound in controlled laboratory studies, researchers can precisely track its transformation and mineralization. nih.gov This data is invaluable for developing and validating predictive models that can estimate the persistence and potential exposure levels of Benzyl Paraben in real-world ecosystems.

Moreover, isotopic labeling can help elucidate the mechanisms of biodegradation by microorganisms. nih.gov By tracing the deuterated atoms through metabolic pathways, scientists can identify key breakdown products and understand the enzymatic processes involved. This knowledge is essential for developing effective bioremediation strategies for paraben-contaminated sites.

Risk assessment frameworks are also expected to benefit from the use of isotopic tracers. nih.gov By providing more accurate data on exposure and bioaccumulation, this compound can help refine the parameters used in these models, leading to more realistic and reliable assessments of the potential risks posed by Benzyl Paraben to wildlife and human health.

Advancements in Deuterated Paraben Synthesis and Application in Mechanistic Studies

The synthesis of deuterated compounds, including this compound, is a continuously evolving field. researchgate.netresearchgate.net Future research will focus on developing more efficient, cost-effective, and greener synthetic routes. semanticscholar.org This includes the exploration of novel catalysts and deuteration reagents to improve isotopic enrichment and reduce waste. google.com

Beyond its use as an internal standard, this compound and other deuterated parabens are valuable tools for mechanistic studies. acs.orgresearchgate.net The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to investigate the mechanisms of enzymatic metabolism and chemical degradation. By strategically placing deuterium (B1214612) atoms on the molecule, researchers can identify the rate-limiting steps in these processes. juniperpublishers.comresearchgate.net

This approach can provide crucial insights into how parabens are processed in the body and in the environment. nih.govnih.gov For example, it can help determine which specific C-H bonds are targeted by metabolic enzymes, leading to a better understanding of the formation of various metabolites. nih.gov Such mechanistic information is fundamental for predicting potential metabolic pathways and understanding the structure-activity relationships of different parabens.

Future applications in mechanistic toxicology could also involve using deuterated parabens to probe the formation of reactive metabolites and their role in cellular processes. acs.org This area of research is relatively unexplored but holds significant potential for advancing our understanding of the biological activity of parabens.

Q & A

Q. How is Benzyl-d7 Paraben utilized as an internal standard in chromatographic analysis?

Methodological Answer: this compound, a deuterated analog of benzyl paraben, is employed as an internal standard (IS) in high-performance liquid chromatography (HPLC) and gas chromatography (GC) to correct for matrix effects and instrument variability. For example:

- HPLC Optimization : A mobile phase ratio of methanol:water (80:20) achieves baseline separation of parabens (methyl, propyl, butyl) with resolution >1.5 . This compound’s retention time is compared to unlabeled analogs to confirm specificity.

- Quantitative Calibration : A linear calibration curve (injection volume vs. peak area) is established with a correlation coefficient >0.99, ensuring precise quantification .

Q. Reference Table :

| Parameter | Value/Requirement | Purpose |

|---|---|---|

| Mobile Phase Ratio | Methanol:Water = 80:20 | Optimal peak separation |

| Calibration R² | >0.99 | Quantification accuracy |

| Retention Time | Matches deuterated vs. non-IS | Confirmation of specificity |

Q. What analytical techniques distinguish this compound from its non-deuterated counterpart?

Methodological Answer: Deuterated parabens like Benzyl-d7 are identified via:

- Mass Spectrometry (MS) : Deuterium incorporation shifts the molecular ion peak (e.g., m/z +7 for Benzyl-d7), enabling differentiation from non-labeled analogs .

- Chromatographic Resolution : Adjusting mobile phase polarity (e.g., methanol:water gradients) prevents co-elution. For instance, derivative spectrophotometry fails to resolve structurally similar parabens due to overlapping spectra .

Key Consideration : Validate method specificity using spiked matrices (e.g., creams, biological fluids) to confirm no interference from metabolites or degradation products .

Q. How can researchers address contradictions in paraben toxicity studies involving this compound?

Methodological Answer: Contradictions arise from variability in exposure routes, metabolization, and study design. To mitigate:

- Toxicokinetic Profiling : Conduct in vivo studies comparing deuterated and non-deuterated parabens. For example, track urinary excretion rates of this compound vs. benzyl paraben to assess metabolic stability .

- Read-Across Approaches : Use data from structurally similar parabens (e.g., methyl, propyl) to interpolate missing toxicity endpoints for Benzyl-d7, per ECHA’s Read-Across Assessment Framework (RAAF) .

Q. Example Workflow :

Group parabens by alkyl chain length and metabolic pathways.

Validate read-across hypotheses with in vitro assays (e.g., estrogen receptor binding).

Apply uncertainty factors for extrapolation to human health risk assessments .

Q. What experimental strategies resolve co-elution challenges when analyzing this compound in complex matrices?

Methodological Answer: Co-elution with structurally similar compounds (e.g., benzyl alcohol or other parabens) is resolved via:

- Tandem Mass Spectrometry (MS/MS) : Use selective reaction monitoring (SRM) for this compound-specific transitions (e.g., m/z 243 → 92) to enhance specificity .

- Column Chemistry Optimization : Employ C18 columns with smaller particle sizes (e.g., 2.6 µm) to improve resolution. For example, a study on antifungal creams achieved 98.6–100.9% recovery of parabens using this approach .

Q. Reference Table :

| Challenge | Solution | Outcome |

|---|---|---|

| Co-elution | MS/MS with SRM | Specificity >99% |

| Matrix Interference | Solid-phase extraction (SPE) | Recovery rates 95–105% |

Q. How should researchers design longitudinal studies to assess environmental persistence of this compound?

Methodological Answer:

- Sample Collection : Monitor water/sediment samples from wastewater treatment plants (WWTPs) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution .

- Degradation Kinetics : Compare half-lives () of this compound and non-deuterated analogs under UV irradiation or microbial action to quantify isotope effects .

Key Finding :

Deuterated compounds often exhibit slower degradation due to the kinetic isotope effect, which must be accounted for in environmental modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.